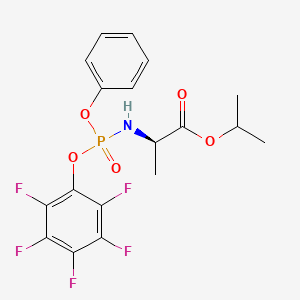![molecular formula C13H23NO5 B2834209 4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid CAS No. 2174001-93-3](/img/structure/B2834209.png)
4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of oxane, which is a six-membered ring compound . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Molecular Structure Analysis
The molecular weight of this compound is 273.33 . The IUPAC name is 4-((tert-butoxycarbonyl)amino)-3,3-dimethyltetrahydro-2H-pyran-4-carboxylic acid . The InChI code is 1S/C13H23NO5/c1-11(2,3)19-10(17)14-13(9(15)16)6-7-18-8-12(13,4)5/h6-8H2,1-5H3,(H,14,17)(H,15,16) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The compound is a powder at room temperature .科学的研究の応用
Understanding Biocatalyst Inhibition
Carboxylic acids, including structures similar to 4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid, are key in biorenewable chemicals. Their role as inhibitors in microbial processes, particularly in engineered microbes like Escherichia coli and Saccharomyces cerevisiae, is crucial for fermentative production. Understanding their inhibitory mechanisms can lead to metabolic engineering strategies for increased microbial robustness, which is essential for industrial biotechnology applications (Jarboe, Royce, & Liu, 2013).
Nanotechnology in Reactive Carbonyl Species Management
Reactive carbonyl species (RCS), generated from the oxidation of carbohydrates, lipids, and amino acids, play a significant role in cellular damage and chronic diseases. Understanding the properties, metabolism, and therapeutic management of RCS is vital. Carboxylic acids, including compounds like this compound, could potentially play a role in RCS sequestration, employing nanocarriers for improved bioavailability and efficacy. This approach might offer new therapeutic avenues to combat RCS-associated chronic diseases (Fuloria et al., 2020).
Peptide Research and Spin Labeling
The study of peptides, particularly using spin label probes like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), provides insights into peptide dynamics and secondary structure. Carboxylic acids with specific functionalities, such as this compound, might offer unique opportunities in peptide research, especially in the context of membrane interactions and peptide-protein/nucleic acid interactions. This area of research is critical for understanding biological processes and developing therapeutic agents (Schreier et al., 2012).
作用機序
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin, washing with plenty of soap and water .
特性
IUPAC Name |
3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-11(2,3)19-10(17)14-13(9(15)16)6-7-18-8-12(13,4)5/h6-8H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHOHOVWCJTDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174001-93-3 |
Source


|
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2834126.png)
![3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2834128.png)
![N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2834130.png)
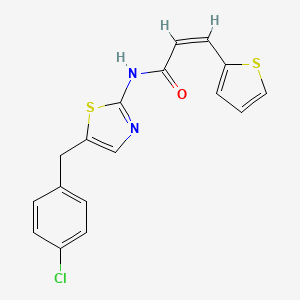
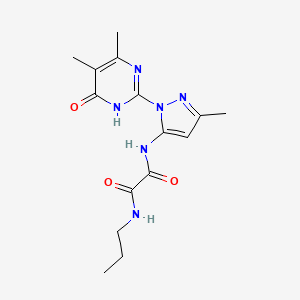

![1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)
![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)
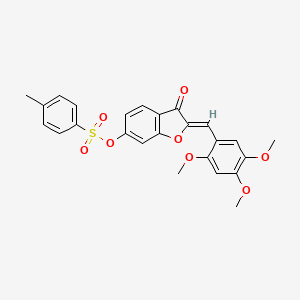
![4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2834143.png)
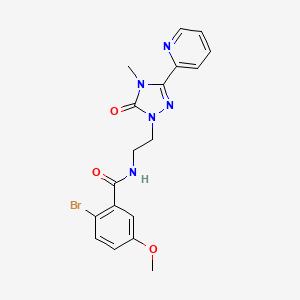
![6-(Quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione](/img/structure/B2834146.png)
